3-Chloro-5-(2-methylbutoxy)pyridazine
Description
Contextualization within Pyridazine (B1198779) Heterocyclic Chemistry
Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. wikipedia.org This arrangement of heteroatoms imparts unique physicochemical properties to the ring system that distinguish it from other diazines like pyrimidine (B1678525) and pyrazine (B50134). wikipedia.orgnih.gov The pyridazine core is characterized by weak basicity, a high dipole moment, and a strong capacity for hydrogen bonding. nih.gov These characteristics are crucial for molecular recognition processes, such as the interaction of a drug molecule with its biological target. nih.govnih.gov
Although relatively rare in nature, the pyridazine scaffold is a popular pharmacophore found in numerous synthetic compounds with a wide range of biological activities. wikipedia.orgresearchgate.net Its inherent polarity and metabolic stability have made it an attractive component in the design of new therapeutic agents. nih.gov
Table 1: Physicochemical Properties of the Parent Pyridazine Ring
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₄N₂ | wikipedia.org |
| Molar Mass | 80.090 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 208 °C (406 °F; 481 K) | wikipedia.org |
| Melting Point | -8 °C (18 °F; 265 K) | wikipedia.org |
Strategic Importance of Functionalized Pyridazines in Chemical Synthesis
The true value of the pyridazine core is realized through the addition of functional groups, which allows for the fine-tuning of its properties and its use as an intermediate in complex syntheses. In 3-Chloro-5-(2-methylbutoxy)pyridazine, the substituents are of particular strategic importance.
The 3-Chloro Group: Halogenated pyridazines are versatile precursors in organic synthesis. The chlorine atom at the 3-position is a reactive site, enabling nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups, such as amines, thiols, or larger carbon-based fragments, providing a gateway to a diverse library of pyridazine derivatives.
The 5-(2-methylbutoxy) Group: The alkoxy group at the 5-position significantly influences the molecule's electronic properties and lipophilicity. The 2-methylbutoxy chain is both branched and chiral, which can have profound effects in a biological context. Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological activities and potencies. juniperpublishers.comnih.gov The specific shape and stereochemistry of the 2-methylbutoxy group can lead to highly specific steric interactions with biological targets like enzymes or receptors. mdpi.com
The combination of these functional groups makes compounds like this compound valuable intermediates for creating sophisticated molecules tailored for specific applications, ranging from pharmaceuticals to agrochemicals. researchgate.netorganic-chemistry.org
Overview of Research Trajectories for this compound Analogs
Given the synthetic utility of its core structure, research into analogs of this compound is active and follows several key trajectories. The primary goal is often the development of novel compounds with potent biological activity. Pyridazine derivatives have been extensively investigated for a multitude of therapeutic applications. researchgate.netnih.gov
Key Research Areas for Pyridazine Analogs:
Anticancer Agents: Many pyridazine-containing compounds have been synthesized and evaluated for their potential to treat various cancers. nih.govbenthamdirect.com
Anti-inflammatory and Analgesic Drugs: The pyridazine scaffold is present in molecules designed to act as anti-inflammatory and pain-relieving agents. researchgate.netbenthamdirect.com
Cardiovascular Drugs: Certain pyridazine derivatives, such as Levosimendan and Pimobendan, are used as cardiotonic agents. nih.govbenthamdirect.com
Antihypertensive Agents: The structural motif is found in drugs developed to treat high blood pressure. researchgate.net
Agrochemicals: Beyond medicine, functionalized pyridazines are used in agriculture as herbicides. wikipedia.orgresearchgate.net
The synthesis of these analogs often relies on established chemical pathways, such as the condensation of 1,4-dicarbonyl compounds with hydrazines or through more modern methods like inverse electron-demand Diels-Alder reactions to construct the pyridazine ring. organic-chemistry.orgorganic-chemistry.org Subsequent modifications, leveraging reactive handles like a chloro group, allow for the creation of diverse molecular libraries for screening and development.
Table 2: Examples of Research Applications for Functionalized Pyridazine Analogs
| Research Area | Example of Biological Target or Activity | Reference |
|---|---|---|
| Oncology | Anticancer, Antitumor | researchgate.netnih.gov |
| Inflammation | Anti-inflammatory, Analgesic | benthamdirect.com |
| Infectious Diseases | Antimicrobial, Antifungal, Antitubercular | researchgate.netrjptonline.org |
| Neurology | Anticonvulsant, Antidepressant | researchgate.netbenthamdirect.com |
| Cardiology | Cardiotonic, Antihypertensive | nih.gov |
Structure
3D Structure
Properties
CAS No. |
1346691-20-0 |
|---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-chloro-5-(2-methylbutoxy)pyridazine |
InChI |
InChI=1S/C9H13ClN2O/c1-3-7(2)6-13-8-4-9(10)12-11-5-8/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
YUJOZLJARYBMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 5 2 Methylbutoxy Pyridazine and Its Derivatives
Precision Halogenation Techniques for Pyridazine (B1198779) Scaffolds
The introduction of halogen atoms, particularly chlorine, onto the pyridazine ring is a critical step in the synthesis of 3-Chloro-5-(2-methylbutoxy)pyridazine. Precision in halogenation is paramount to ensure the correct regiochemistry for subsequent functionalization. A common and effective method for the synthesis of chlorinated pyridazines is the treatment of pyridazinone precursors with chlorinating agents.
For instance, 3,6-dichloropyridazine (B152260) can be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) by reacting it with phosphorus oxychloride (POCl₃). This reaction is a standard method for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The process involves heating the pyridazinedione with the chlorinating agent, often in the presence of a catalyst. A disclosed method for preparing 6-chloropyridazine-3-carboxylic acid involves the chlorination of 6-methyl-3(2H)-pyridazinone using agents like triphosgene, POCl₃, or PCl₅, with tetramethylammonium (B1211777) chloride as a potential catalyst.
To achieve a 3,5-dichloro substitution pattern, as would be a logical precursor for the target molecule, one could envision starting from a correspondingly substituted pyridazinedione. The synthesis of 3,5-dichloropyridazine (B104411) itself can be achieved from (Z)-2,4,4,4-tetrachlorobut-2-enal through a cyclization reaction with semicarbazide (B1199961) hydrochloride. These precursors provide the foundational scaffold upon which further substitutions can be performed.
| Precursor | Chlorinating Agent | Product | Reference |
| 3,6-Dihydroxypyridazine | Phosphorus oxychloride | 3,6-Dichloropyridazine | |
| 6-Methyl-3(2H)-pyridazinone | Triphosgene/POCl₃/PCl₅ | 3-Chloro-6-methylpyridazine | |
| (Z)-2,4,4,4-Tetrachlorobut-2-enal | Semicarbazide hydrochloride | 3,5-Dichloropyridazine |
Regioselective Alkylation Strategies for Branched Alkoxy Group Introduction
With a di-chlorinated pyridazine in hand, the next crucial step is the regioselective introduction of the 2-methylbutoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, facilitates attack by nucleophiles.
The key challenge lies in controlling the regioselectivity of the substitution, i.e., selectively replacing one chlorine atom over the other. In a molecule like 3,5-dichloropyridazine, the two chlorine atoms are in electronically distinct environments, which can be exploited to achieve regioselectivity. The outcome of the SNAr reaction can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
For the introduction of the 2-methylbutoxy group, the corresponding alkoxide, sodium 2-methylbutoxide, would be the nucleophile of choice. The reaction would involve treating 3,5-dichloropyridazine with one equivalent of sodium 2-methylbutoxide in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The steric bulk of the branched 2-methylbutoxy group can also play a role in directing the substitution to the less sterically hindered position on the pyridazine ring. Studies on substituted dichloropyridines have shown that the choice of alkali metal counter-ion (e.g., Li⁺ vs. Na⁺) and solvent can significantly influence the ortho-selectivity of alkoxide substitution.
| Dihalopyridazine | Nucleophile | Potential Product | Key Consideration |
| 3,5-Dichloropyridazine | Sodium 2-methylbutoxide | This compound | Regiocontrol based on electronic and steric factors |
| 3,6-Dichloropyridazine | Various nucleophiles | Mono-substituted pyridazines | Control of reaction conditions to prevent disubstitution |
Convergent and Divergent Synthetic Approaches
The synthesis of derivatives of this compound can be approached using both convergent and divergent strategies.
A divergent approach would utilize this compound as a common intermediate. The remaining chlorine atom at the 3-position serves as a handle for further functionalization. For example, it can be displaced by other nucleophiles (e.g., amines, thiols) or be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of substituents at this position. This allows for the rapid generation of a library of analogues from a single advanced intermediate.
In a convergent synthesis , the pyridazine core would be constructed from two or more complex fragments in the later stages of the synthesis. For instance, a fragment containing the 2-methylbutoxy group could be condensed with a three-carbon unit already bearing the precursor to the chloro-substituted part of the ring. While potentially more step-intensive for a single target, this approach can be more efficient for creating highly complex derivatives where the substituents are not easily introduced at a late stage.
| Reaction Type | Starting Materials | Product Class | Advantages |
| One-pot Tandem Condensation | α-sulfonyl ketones and methyl ketones | Sulfonyl 3,6-diarylpyridazines | High efficiency, operational simplicity |
| One-pot Cycloaddition/Cyclization | Furyl aglycones, singlet oxygen, hydrazine | Pyridazine C-nucleosides | Mild conditions, stereoselectivity |
| Two-step One-pot | Heterocyclic amines, DMFDMA, active electrophiles | 3-Substituted imidazo[1,2-b]pyridazines | Practical approach, moderate to high yields |
Asymmetric Synthesis and Stereochemical Control
The 2-methylbutoxy group in the target molecule contains a stereocenter. Therefore, the synthesis of enantiomerically pure 3-Chloro-5-((S)-2-methylbutoxy)pyridazine or 3-Chloro-5-((R)-2-methylbutoxy)pyridazine requires stereochemical control. This can be achieved in several ways.
One approach is to use an enantiomerically pure starting material, such as (S)-2-methylbutanol or (R)-2-methylbutanol, in the nucleophilic aromatic substitution step. This would transfer the chirality from the alcohol to the final product. This is often the most straightforward method, provided the chiral alcohol is readily available.
Alternatively, asymmetric catalysis could be employed to introduce the chiral center. While challenging for SNAr reactions, catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives has seen significant advancements. These methods often involve the use of chiral ligands to control the stereochemical outcome of reactions such as additions to unsaturated bonds or cross-coupling reactions. Although direct catalytic asymmetric alkoxylation on a pyridazine ring is not well-established, the principles could potentially be adapted. A chemoenzymatic approach, for instance, using alcohol dehydrogenases, has been successful in the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols, demonstrating the potential of biocatalysis in creating chiral heterocyclic compounds.
Sustainable Chemistry Principles in this compound Synthesis
Incorporating principles of sustainable or "green" chemistry is increasingly important in modern organic synthesis. For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.
The use of hazardous reagents like phosphorus oxychloride should be minimized or replaced with greener alternatives where possible. The development of catalytic methods for chlorination would be a significant improvement over stoichiometric reagents.
Solvent choice is another critical factor. Utilizing greener solvents, or even solvent-free reaction conditions, can drastically reduce the environmental impact. One-pot and multi-component reactions, as discussed earlier, are inherently greener as they reduce the number of steps and the amount of waste generated from workups and purifications.
Furthermore, improving energy efficiency by using lower reaction temperatures, potentially through catalysis, contributes to a more sustainable process. Metal-free reactions, such as the aza-Diels-Alder reaction for pyridazine synthesis, offer a sustainable and cost-effective alternative to some metal-catalyzed methods.
Elucidating the Chemical Reactivity and Mechanistic Pathways of 3 Chloro 5 2 Methylbutoxy Pyridazine
Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic systems like pyridazine. The presence of two adjacent nitrogen atoms in the pyridazine ring significantly lowers the electron density of the carbon atoms, facilitating the attack of nucleophiles. wur.nl
The chloro substituent at the 3-position of 3-Chloro-5-(2-methylbutoxy)pyridazine is activated towards nucleophilic displacement. The reactivity of halopyridazines is influenced by the position of the halogen and the nature of other substituents on the ring. Generally, halogens at positions 3 and 6 are more reactive than those at positions 4 and 5 due to the stabilizing effect of the adjacent nitrogen atoms on the Meisenheimer intermediate formed during the substitution process. wuxiapptec.com
The 2-methylbutoxy group at the 5-position is an electron-donating group, which might slightly decrease the reactivity of the chloro substituent compared to an unsubstituted 3-chloropyridazine. However, the inherent electron deficiency of the pyridazine ring is expected to maintain a high susceptibility to nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group, leading to a diverse range of functionalized pyridazines. For instance, the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) to yield 3-amino-6-chloropyridazine (B20888) demonstrates the feasibility of such substitutions. google.comgoogle.com
The table below, compiled from literature on analogous compounds, illustrates the variety of nucleophilic substitution reactions possible on the chloropyridazine core.
| Nucleophile | Product Type | Reference Compound |
| Ammonia | Aminopyridazine | 3,6-dichloropyridazine |
| Phenols | Aryloxypyridazine | 3,6-dichloropyridazine |
| Amines | N-Substituted aminopyridazine | 3-Amino-6-chloropyridazine |
Interactive Data Table:
| Nucleophile | Product Type | Reference Compound |
| Ammonia | Aminopyridazine | 3,6-dichloropyridazine |
| Phenols | Aryloxypyridazine | 3,6-dichloropyridazine |
| Amines | N-Substituted aminopyridazine | 3-Amino-6-chloropyridazine |
Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of chloropyridazines. researchgate.neteie.grmdpi.com These reactions offer a versatile approach to introduce a wide range of substituents onto the pyridazine ring, significantly expanding the accessible chemical space.
The chloro substituent at the 3-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govwikipedia.orgmdpi.com
The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the chloropyridazine with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov This reaction is known for its high functional group tolerance and generally good yields. nih.gov
The Heck reaction provides a means to form carbon-carbon bonds by coupling the chloropyridazine with an alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and requires a base.
The Sonogashira coupling enables the introduction of alkynyl moieties through the reaction of the chloropyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com
The following table summarizes representative conditions for these cross-coupling reactions on related chloropyridazine systems.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Reference Substrate |
| Suzuki-Miyaura | Pd(OAc)2/SPhos | K3PO4 | MeCN/H2O | Chloroamino-N-heterocycles |
| Heck | Pd(OAc)2 | Et3N | DMF | Aryl halides |
| Sonogashira | PdCl2(PPh3)2/CuI | Et3N | DMF | 2-amino-3-iodopyridine |
Interactive Data Table:
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Reference Substrate |
| Suzuki-Miyaura | Pd(OAc)2/SPhos | K3PO4 | MeCN/H2O | Chloroamino-N-heterocycles |
| Heck | Pd(OAc)2 | Et3N | DMF | Aryl halides |
| Sonogashira | PdCl2(PPh3)2/CuI | Et3N | DMF | 2-amino-3-iodopyridine |
Pericyclic Reactions and Rearrangements Involving the Pyridazine Core
The pyridazine ring can participate in pericyclic reactions, offering pathways to more complex heterocyclic systems. Inverse electron-demand Diels-Alder reactions are particularly relevant for electron-deficient diazines like pyridazine. organic-chemistry.orgacs.orgacs.orgnih.govfigshare.com In these reactions, the pyridazine derivative acts as the diene, reacting with an electron-rich dienophile. For this compound, the presence of the electron-donating alkoxy group might slightly reduce its reactivity as a diene compared to unsubstituted pyridazine. Nevertheless, with highly reactive dienophiles, cycloaddition followed by the elimination of a small molecule (like N2) can lead to the formation of new aromatic or heteroaromatic rings. acs.org
Pyridazine derivatives can also undergo various rearrangement reactions. For example, photoinitiated rearrangements of N-amino-2-azidopyridinium cations have been reported to yield pyridazines from pyridines, highlighting the potential for skeletal editing of the pyridazine core. researchgate.net Ring-contraction reactions of pyridazinone derivatives to form pyrazolones have also been documented. nih.gov Furthermore, intramolecular cyclizations of substituted pyridazines can lead to the formation of fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines. nih.gov
Oxidative and Reductive Transformations
The pyridazine ring is susceptible to both oxidative and reductive transformations. The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. nih.gov This transformation can alter the electronic properties of the ring and provide new avenues for functionalization. For instance, pyridazine N-oxides can act as photoactivated oxidants. nih.gov The oxidation of the pyridazine nitrogen atoms has also been observed as a metabolic pathway for some pyridazine-containing compounds. nih.gov
Reduction of the pyridazine ring can be achieved through various methods, including catalytic hydrogenation. Depending on the reaction conditions, this can lead to dihydropyridazine, tetrahydropyridazine, or piperidazine derivatives. Reductive cyclization of suitably substituted pyridazines is another important transformation, enabling the synthesis of fused ring systems. mdpi.com
Derivatization Strategies for Enhancing Molecular Complexity
The chemical reactivity profile of this compound offers a multitude of strategies for enhancing its molecular complexity. The chloro substituent at the 3-position is a key functional group that can be readily displaced by a wide range of nucleophiles or engaged in transition metal-catalyzed cross-coupling reactions.
A strategic approach to derivatization could involve a stepwise functionalization of the pyridazine ring. For example, a nucleophilic substitution at the 3-position could be followed by a C-H activation/functionalization at another position on the ring. Alternatively, a cross-coupling reaction could be used to introduce a complex fragment, which could then be further modified.
The synthesis of fused pyridazine derivatives represents another powerful strategy for increasing molecular complexity. This can be achieved through intramolecular cyclizations of appropriately substituted pyridazines or through pericyclic reactions involving the pyridazine core. combichemistry.comnih.gov For instance, the synthesis of pyrido[4,3-c]pyridazine derivatives has been accomplished from 3,4-disubstituted pyridazines. combichemistry.com The synthesis of fused systems like pyridazino[4,5-b]indoles and other polycyclic structures can be envisioned through the application of modern synthetic methodologies.
Computational and Theoretical Studies of 3 Chloro 5 2 Methylbutoxy Pyridazine Molecular Architecture
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic nature of molecules. Such studies are fundamental for predicting reactivity, stability, and spectroscopic behavior. For a related compound, 3-chloro-6-methoxypyridazine, DFT calculations have been successfully used to analyze its molecular geometry, vibrational frequencies, and electronic properties. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic transitions. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
For 3-Chloro-5-(2-methylbutoxy)pyridazine, theoretical calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and the oxygen atom of the butoxy group, while the LUMO would likely be distributed across the π-system of the pyridazine ring, influenced by the electron-withdrawing chloro group. A hypothetical representation of these energies, based on typical values for similar heterocyclic compounds, is presented below.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's electron-donating capability. |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's electron-accepting capability. |
| Energy Gap (ΔE) | 5.62 | The difference between LUMO and HOMO energies, correlating with chemical stability and reactivity. |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates.
Conformational Analysis and Potential Energy Surfaces
The 2-methylbutoxy side chain of this compound introduces conformational flexibility due to the presence of rotatable single bonds. Conformational analysis is performed computationally to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
By systematically rotating the dihedral angles of the side chain and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. This analysis would likely reveal several low-energy conformers for this compound, differing in the orientation of the 2-methylbutyl group relative to the pyridazine ring. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its specific 3D shape.
Molecular Dynamics Simulations for Solvent Interactions and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations.
For this compound, MD simulations in various solvents (e.g., water, ethanol, DMSO) would reveal how the solvent molecules arrange themselves around the solute and influence its conformational preferences. Key properties that can be extracted include:
Radial Distribution Functions: Describing the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Solvation Free Energy: Quantifying the energetic cost or favorability of dissolving the molecule in a particular solvent.
Hydrogen Bonding Dynamics: Analyzing the formation and lifetime of hydrogen bonds between the molecule (specifically the pyridazine nitrogens) and protic solvents.
These simulations provide a realistic picture of the molecule's behavior in a condensed phase, which is critical for predicting its solubility and transport properties.
Prediction of Spectroscopic Properties through Theoretical Modeling
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which serves as a powerful tool for structural elucidation when compared with experimental data. mdpi.com For this compound, theoretical modeling can predict its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr These predicted shifts, when compared to experimental spectra, help in the unambiguous assignment of all signals.
Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and their corresponding intensities, aiding in the interpretation of the experimental IR spectrum. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. dergipark.org.tr
Interactive Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
| C3 (Pyridazine) | 150.2 |
| C4 (Pyridazine) | 115.8 |
| C5 (Pyridazine) | 162.5 |
| C6 (Pyridazine) | 130.1 |
| C1' (Butoxy) | 75.3 |
| C2' (Butoxy) | 34.9 |
| C3' (Butoxy) | 26.7 |
| C4' (Butoxy) | 11.4 |
| C-Methyl (Butoxy) | 16.5 |
In Silico Design and Virtual Screening of this compound Analog Libraries
The computationally derived structural and electronic information for this compound serves as an excellent starting point for in silico drug design. The core structure can be used as a scaffold to generate large virtual libraries of analogs by systematically modifying various positions (e.g., replacing the chloro group, altering the alkoxy side chain). nih.gov
These virtual libraries can then be subjected to high-throughput virtual screening. This process involves computationally docking each analog into the binding site of a specific biological target to predict its binding affinity. This approach allows for the rapid and cost-effective identification of derivatives with potentially enhanced activity or improved pharmacokinetic profiles, prioritizing the most promising candidates for chemical synthesis and experimental testing. jneonatalsurg.com
Structure Activity Relationship Sar Investigations and Rational Design of 3 Chloro 5 2 Methylbutoxy Pyridazine Analogs
Systematic Variation of the Chloro Substituent and its Stereoelectronic Impact
The chloro substituent at the 3-position of the pyridazine (B1198779) ring plays a pivotal role in modulating the molecule's electronic profile and its potential interactions with biological targets. The impact of this halogen atom is multifaceted, involving a combination of steric and electronic effects.
Chlorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which significantly influences the electron density of the pyridazine ring. This is coupled with a weaker, opposing electron-donating resonance effect (+R). For halogen-substituted pyridazines, the inductive effect typically dominates, rendering the ring more electron-deficient. This electronic perturbation is critical for the molecule's reactivity and its ability to participate in specific non-covalent interactions.
A key interaction enabled by the chloro group is halogen bonding. This occurs when the region of positive electrostatic potential on the halogen atom, known as a σ-hole, interacts with a nucleophilic region on another molecule, such as a lone pair on an oxygen or nitrogen atom in a protein's active site. The strength of this interaction is dependent on the identity of the halogen, increasing with the size and polarizability of the atom (I > Br > Cl > F). Systematic replacement of the chloro group with other halogens can therefore be used to modulate the strength of this potential interaction.
Furthermore, the substitution of a hydrogen atom with chlorine can lead to remarkable improvements in biological potency, an observation sometimes referred to as the "magic chloro" effect. This enhancement can be attributed to several factors, including increased lipophilicity which can improve membrane permeability, the blocking of metabolic sites, and the introduction of favorable steric or electronic interactions within a binding pocket.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |
| Typical Halogen Bond Strength | Weakest | Weak | Moderate | Strongest |
This table presents a comparison of key physicochemical properties of halogens, illustrating how systematic variation from chlorine can impact stereoelectronic properties relevant to drug design.
Exploration of Branched Alkoxy Chain Modifications on Molecular Interactions
The 5-(2-methylbutoxy) group is a crucial determinant of the molecule's pharmacokinetic and pharmacodynamic profile. Its size, shape, and lipophilicity directly influence solubility, membrane permeability, and binding affinity to target proteins. The branched nature of this specific alkoxy chain has important implications compared to a linear isomer.
Within a binding pocket, the branched chain can provide steric bulk that improves shape complementarity, leading to enhanced binding affinity. The conformational flexibility of the alkoxy chain allows it to adopt an optimal orientation to fit into hydrophobic sub-pockets of a target protein. Modification of this chain is a common strategy in drug design. Shortening or lengthening the chain, altering the branch point, or introducing cyclic structures can be used to probe the steric and hydrophobic limits of the binding site. For example, replacing the 2-methylbutoxy group with smaller (e.g., isopropoxy) or larger, more complex branched chains (e.g., 3,3-dimethylbutoxy) can systematically map the topology of the receptor.
| Substituent Group | cLogP (approx.) | Molar Refractivity (approx.) | Key Features |
| Methoxy | -0.02 | 10.3 | Small, polar character |
| n-Pentyloxy | 2.15 | 28.5 | Linear, flexible, lipophilic |
| 2-Methylbutoxy | 2.05 | 28.5 | Branched, provides steric bulk |
| Cyclopentyloxy | 1.80 | 26.2 | Rigid, defined conformation |
This table illustrates how modifications to the alkoxy chain at the 5-position can alter key physicochemical descriptors that influence molecular interactions.
Substituent Effects on Pyridazine Ring Aromaticity and Reactivity
The pyridazine ring is an aromatic heterocycle characterized by its π-deficient nature, a result of the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring generally unreactive towards electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic aromatic substitution (SNAr). The substituents at the 3- and 5-positions profoundly modulate this reactivity.
The 3-chloro group, being strongly electron-withdrawing, further deactivates the ring towards electrophiles and concurrently activates it for nucleophilic attack. The SNAr reactions on pyridazine are favored at the positions ortho and para to the ring nitrogens (positions 3, 4, and 6) because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto an electronegative nitrogen atom. With a chloro leaving group at the 3-position, the molecule is primed for substitution by various nucleophiles, a common step in the synthesis of more complex analogs.
| Position on Ring | Electronic Influence of Nitrogen(s) | Combined Substituent Effect | Predicted Reactivity toward SNAr |
| Position 3 | Activated (ortho to N2) | Activated (-Cl is leaving group) | High (Site of substitution) |
| Position 4 | Activated (para to N1, ortho to N2) | Weakly Deactivated (+R from alkoxy) | Moderate |
| Position 6 | Activated (ortho to N1) | Deactivated (+R from alkoxy) | Low to Moderate |
This table provides a qualitative prediction of the reactivity of different positions on the 3-Chloro-5-(2-methylbutoxy)pyridazine ring toward nucleophilic aromatic substitution, based on the combined electronic effects of the ring nitrogens and the substituents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of analogs derived from this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding design efforts and prioritizing synthetic targets.
The development of a robust QSAR model begins with the generation of a dataset of analogs with experimentally determined biological activities. For each analog, a set of numerical parameters, or molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic Properties: Descriptors such as Hammett constants, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) describe the electronic distribution and reactivity.
Hydrophobic Properties: The partition coefficient (LogP) or distribution coefficient (LogD) quantifies the lipophilicity of the molecule, which influences its transport and binding in hydrophobic pockets.
Steric Properties: Parameters like molar refractivity (MR), van der Waals volume, and shape indices describe the size and shape of the molecule, which are critical for receptor fit.
Topological Properties: These descriptors encode information about atomic connectivity and branching within the molecule.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation that relates a combination of these descriptors to the observed biological activity.
| Analog Modification | cLogP (Hydrophobicity) | Molar Refractivity (Steric Bulk) | Dipole Moment (Polarity) |
| Parent: 3-Cl, 5-(2-methylbutoxy) | ~3.5 | ~65 | ~3.0 D |
| Variation 1: 3-F, 5-(2-methylbutoxy) | ~3.2 | ~61 | ~2.8 D |
| Variation 2: 3-Cl, 5-propoxy | ~2.5 | ~56 | ~3.1 D |
| Variation 3: 3-Br, 5-(2-methylbutoxy) | ~3.8 | ~68 | ~3.0 D |
| Variation 4: 3-Cl, 5-pentyloxy | ~3.6 | ~70 | ~3.0 D |
This illustrative table shows how systematic structural variations on the parent compound would lead to changes in key molecular descriptors used in QSAR modeling. Actual values would be calculated using specialized software.
Rational Design Principles for Pyridazine Analogs with Tuned Molecular Properties
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new this compound analogs with improved or specifically tailored properties. The design process involves the targeted modification of different parts of the molecule to optimize interactions with a biological target and improve pharmacokinetic profiles.
Key design principles include:
Halogen Bond Optimization: The chloro group at the 3-position can be replaced with bromine or iodine to potentially form stronger halogen bonds with a target protein, which may increase binding affinity. Conversely, replacing it with fluorine would eliminate this potential while reducing lipophilicity.
Probing Hydrophobic Pockets: The 2-methylbutoxy chain can be systematically altered. Lengthening or shortening the chain (e.g., using ethoxy, propoxy, or hexyloxy groups) can optimize van der Waals and hydrophobic contacts. Modifying the branching pattern (e.g., isobutoxy, neopentyloxy) can improve shape complementarity within a binding site.
Improving Physicochemical Properties: To enhance aqueous solubility, polar functional groups such as a hydroxyl or a short ether linkage (e.g., -O(CH₂)₂OCH₃) can be introduced at the terminus of the alkoxy chain. This can improve the compound's suitability for further development without significantly altering the core binding interactions.
Modulating Ring Electronics and Substitution: The chloro group at the 3-position can be replaced with other groups via nucleophilic substitution to introduce new functionalities. For instance, substitution with small amines or thiols can provide new hydrogen bond donors or acceptors. Additionally, substituents could be introduced at the vacant 4- or 6-positions to further modulate the electronic properties of the pyridazine core.
| Design Strategy | Structural Modification | Rationale / Desired Outcome |
| Enhance Binding Affinity | Replace 3-Cl with 3-Br or 3-I | Increase halogen bond strength. |
| Probe Steric Limits | Vary branching of 5-alkoxy chain (e.g., isobutoxy, t-butoxy) | Optimize shape complementarity in the binding pocket. |
| Increase Lipophilicity | Lengthen 5-alkoxy chain (e.g., hexyloxy) | Enhance hydrophobic interactions or membrane permeability. |
| Improve Aqueous Solubility | Introduce a terminal -OH or ether on the 5-alkoxy chain | Add a polar group to improve ADME properties. |
| Introduce New H-Bonding | Replace 3-Cl with -NH₂ or -OH via SNAr | Provide new interaction points with the biological target. |
This table summarizes rational design strategies for modifying the parent compound, linking specific structural changes to their intended effects on molecular properties and biological activity.
Mechanistic Research on Molecular Interactions of 3 Chloro 5 2 Methylbutoxy Pyridazine Derivatives
Characterization of Interactions with Biological Macromolecules (e.g., proteins, enzymes)
The pyridazine (B1198779) core is a recognized scaffold in medicinal chemistry, known to interact with various biological macromolecules. nih.gov The specific interactions of a derivative like 3-Chloro-5-(2-methylbutoxy)pyridazine would be dictated by its unique substitution pattern. The chloro group can act as a halogen bond donor, while the ether linkage and the pyridazine nitrogens can serve as hydrogen bond acceptors. The 2-methylbutoxy group would primarily contribute to hydrophobic interactions.
Binding Affinity Determination Methodologies
To quantify the strength of the interaction between this compound and a target protein, several biophysical techniques would be employed. These methods measure the binding constant (Kd) or the half-maximal inhibitory concentration (IC50), which are key indicators of a compound's potency.
Commonly Used Techniques:
| Methodology | Principle | Information Provided |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip | Kd, association (ka) and dissociation (kd) rates |
| Fluorescence Spectroscopy | Monitors changes in intrinsic protein fluorescence or uses fluorescent probes | Kd, binding site information |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes enzyme-conjugated antibodies to detect binding in a competitive or direct format | IC50 or EC50 |
Structural Elucidation of Ligand-Macromolecule Complexes (e.g., X-ray crystallography, NMR)
Determining the three-dimensional structure of this compound bound to its biological target is crucial for understanding the precise molecular interactions.
X-ray Crystallography: This technique provides high-resolution atomic-level detail of the ligand-protein complex. nih.gov If a crystal of the complex can be grown, it reveals the exact orientation of the pyridazine derivative within the binding site, the specific amino acid residues involved in the interaction, and the nature of the chemical bonds (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts). nih.gov For instance, studies on other heterocyclic compounds have successfully used X-ray crystallography to visualize binding modes. weizmann.ac.ilmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information in solution, which is closer to the physiological environment. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the parts of the ligand that are in close contact with the protein and map the binding site on the protein surface, respectively.
Computational Docking and Molecular Dynamics Simulations of Binding
In the absence of experimental structural data, computational methods can predict the binding mode and affinity of this compound with a target protein.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand in the protein's binding site and scoring them based on a force field.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose, the role of water molecules in the interaction, and the conformational changes that may occur upon binding.
Exploration of Interactions with Nucleic Acids (DNA/RNA)
The pyridazine moiety can also be found in molecules designed to interact with nucleic acids. nih.gov The planar aromatic ring system can intercalate between the base pairs of DNA or RNA, while the substituents can interact with the grooves of the nucleic acid duplex. The nitrogen atoms of the pyridazine ring can form hydrogen bonds with the nucleobases. nih.gov Studies on pyridazine-containing peptide nucleic acids (PNAs) have shown their potential to recognize specific sequences in RNA, highlighting the role of the pyridazine core in such interactions. nih.gov
In Vitro Cellular Target Identification and Pathway Elucidation
Identifying the cellular targets of this compound is a critical step in understanding its biological activity. A common approach is to use cell-based assays to screen for effects on various cellular processes. For example, in vitro activity has been evaluated for other chloro-pyridazine derivatives against various cell lines and pathogens. mdpi.com Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be employed. Subsequent analysis of the captured proteins by mass spectrometry can identify potential cellular targets. Once a target is identified, further studies are conducted to elucidate the signaling pathway that is modulated by the compound.
Investigations into Selectivity and Specificity of Molecular Recognition
The selectivity of a compound for its intended target over other related proteins is a key determinant of its potential as a therapeutic agent or a research tool. To assess the selectivity of this compound, it would be tested against a panel of related proteins or enzymes. The specificity of the molecular recognition would be further investigated by introducing mutations in the binding site of the target protein and observing the effect on the binding affinity. This helps to confirm the importance of specific amino acid residues for the interaction.
Emerging Research Frontiers and Potential Applications of 3 Chloro 5 2 Methylbutoxy Pyridazine in Advanced Materials and Agri Sciences
Role as Intermediates in the Synthesis of Complex Organic Molecules
The strategic importance of 3-Chloro-5-(2-methylbutoxy)pyridazine in synthetic chemistry lies in the reactivity of its chloro-substituted pyridazine (B1198779) core. The chlorine atom at the 3-position acts as a versatile leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups, enabling the construction of more complex molecular architectures.
Research on analogous compounds, such as 3-chloro-6-methylpyridazine, has demonstrated their utility in nickel-catalyzed cross-coupling reactions with various aromatic and heteroaromatic halides. sigmaaldrich.com It is plausible that this compound could undergo similar transformations, such as the Suzuki-Miyaura coupling, to form C-C bonds and link the pyridazine core to other (hetero)aromatic systems. nih.gov Such reactions are fundamental in building the push-pull electronic structures often required for functional materials. nih.gov
Furthermore, the 2-methylbutoxy group at the 5-position is not merely a passive substituent. Its presence influences the electronic properties of the pyridazine ring and enhances the solubility of the molecule and its derivatives in organic solvents, a crucial factor for improving reaction conditions and processability. This ether linkage is generally stable, allowing for selective reactions at the C-Cl bond. The chiral nature of the 2-methylbutoxy group also introduces the possibility of synthesizing enantiomerically pure final products, a critical consideration in the development of pharmaceuticals and agrochemicals.
Investigation in the Design of Novel Organic Electronic Materials
The electron-deficient nature of the pyridazine ring makes it an attractive component for organic electronic materials. nih.gov The two adjacent nitrogen atoms act as an electron sink, facilitating its use as an acceptor (A) moiety in donor-acceptor (D-A) type molecules. These D-A systems are at the forefront of research into materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov
Theoretical and experimental studies on various pyridazine derivatives have highlighted their potential. Density Functional Theory (DFT) calculations predict that the pyridazine core has a low-lying Lowest Unoccupied Molecular Orbital (LUMO), comparable to other common acceptors like pyrazine (B50134) and triazine, which is beneficial for electron injection and transport. frontiersin.org By attaching suitable electron-donating groups to the pyridazine core, researchers have synthesized molecules exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs by harvesting both singlet and triplet excitons. nih.govfrontiersin.org
For this compound, the chloro and alkoxy substituents would serve to modulate the electronic energy levels of the pyridazine core. The chlorine atom is electron-withdrawing, further lowering the LUMO energy, while the alkoxy group is typically electron-donating. This substitution pattern provides a nuanced tool for tuning the HOMO-LUMO gap. frontiersin.org The compound could serve as a key intermediate, where the chlorine atom is replaced by a strong electron-donating group via a Buchwald-Hartwig cross-coupling reaction to create a D-A molecule with potential TADF properties. nih.gov
| Compound | Donor Moiety | Photoluminescence Quantum Yield (ΦPL) in Toluene | Delayed Emission Lifetime (τd) |
|---|---|---|---|
| dCzMePydz | Carbazole | Poorly emissive | N/A |
| dDMACMePydz | Acridine | Poorly emissive | N/A |
| dPXZMePydz | Phenoxazine | 8.5% | 470 ns |
Exploration as Precursors for Polymeric Systems and Functional Coatings
The incorporation of heterocyclic units into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, flame retardancy, and specific electronic properties. The pyridazine ring, with its high nitrogen content and aromatic stability, is a promising candidate for inclusion in such high-performance polymers.
A notable example is the synthesis of a phthalonitrile (B49051) monomer containing a pyridazine ring, which, upon curing, yields a thermosetting polymer with outstanding thermal properties. mdpi.com The resulting poly(BCPD) resin exhibits a glass transition temperature (Tg) over 400 °C, a 5% weight loss temperature of 501 °C, and a high char yield, leading to excellent flame retardancy with a limiting oxygen index (LOI) of 48. mdpi.com
This compound could serve as a precursor for similar advanced polymers. The reactive chlorine atom provides a handle for incorporating the molecule into a polymer structure. For instance, it could be reacted with a bisphenol under nucleophilic substitution conditions to form a poly(aryl ether) containing pyridazine units. Alternatively, the chlorine could be replaced by a polymerizable group, such as a vinyl or acetylene (B1199291) moiety, via a cross-coupling reaction. The resulting monomer could then be polymerized to create functional polymers where the pyridazine and 2-methylbutoxy groups act as pendant functionalities, influencing properties like solubility, adhesion, and refractive index, making them suitable for specialized functional coatings.
Research into Novel Agri-Chemical Scaffolds and Mode-of-Action Studies
The pyridazine scaffold is a cornerstone in agrochemical research, featuring prominently in a variety of commercial herbicides, insecticides, and fungicides. researchgate.netnbinno.com Its derivatives are known to exhibit a broad spectrum of biological activities, and the unique arrangement of nitrogen atoms often plays a key role in the molecule's interaction with biological targets. researchgate.net
Research into new herbicidal compounds has specifically targeted alkoxy-substituted pyridazines. A study on 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated that the nature and position of substituents on the pyridazine ring are critical for biological activity. nih.gov These findings underscore that the 3-alkoxy-pyridazine motif is a viable scaffold for developing new herbicides. nih.gov
This compound fits squarely within this promising chemical space. It can be considered a key building block for creating a library of novel agrochemical candidates. The chlorine at the 3-position can be substituted with various phenoxy or other aryl groups, while the 5-alkoxy group is maintained as a potentially important pharmacophoric element. Mode-of-action studies on related pyridazine herbicides have identified targets such as phytoene (B131915) desaturase (PDS) in the carotenoid biosynthesis pathway. Future research could involve synthesizing derivatives of this compound and screening them for inhibition of PDS or other critical plant enzymes.
| Substituent at 3-position | Inhibition (%) at 37.5 g/ha |
|---|---|
| Phenoxy | 65 |
| 4-Chlorophenoxy | 100 |
| 4-Fluorophenoxy | 100 |
| 2,4-Dichlorophenoxy | 100 |
Advancements in High-Throughput Synthesis and Screening for Chemical Discovery
Modern chemical discovery in both materials and life sciences is driven by high-throughput synthesis (HTS) and screening techniques. These platforms enable the rapid generation and evaluation of large libraries of compounds, accelerating the identification of new leads. The success of HTS is highly dependent on the availability of versatile and reactive chemical building blocks that can be reliably used in parallel synthesis workflows. acs.org
This compound is well-suited for this role. Its defined point of reactivity at the C-Cl bond allows for its use as a common scaffold in library synthesis. For example, an array of vials or wells in a microtiter plate could be charged with the pyridazine, followed by the addition of a diverse set of reagents such as amines, thiols, or boronic acids. Under appropriate reaction conditions (e.g., microwave heating or catalyzed reactions), a library of hundreds of distinct pyridazine derivatives can be generated in a short period. acs.org
This approach drastically reduces the time required to explore the structure-activity relationship (SAR) of the pyridazine scaffold. The resulting libraries can be directly submitted for high-throughput screening to assess their properties, whether it be luminescence for OLED materials, herbicidal activity for agrochemicals, or binding affinity for pharmaceutical targets. The use of robotic liquid handlers and automated purification systems further enhances the efficiency of this discovery pipeline, making this compound a valuable tool for modern chemical research.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Chloro-5-(2-methylbutoxy)pyridazine, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, describes a method for a structurally related compound (3-chloro-5-(3-iodo-1H-pyrazol-1-yl)pyridazine) using potassium tert-butoxide in anhydrous DMF at 100°C for 1 hour, followed by purification via flash chromatography (0–60% EtOAc/hexane gradient). To optimize yield:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilicity.
- Temperature Control: Heating at 100°C ensures sufficient activation energy for substitution but may require adjustment to avoid decomposition (monitored via TLC or LC-MS).
- Purification: Flash chromatography with gradient elution (as in ) is critical for isolating high-purity product.
Challenges include competing side reactions (e.g., over-alkylation), which can be mitigated by stoichiometric control of reagents .
Basic: How should researchers validate the purity and structural identity of this compound?
Methodological Answer:
- Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to assess purity (>95% by area under the curve). emphasizes purity standards (95%+) for similar pyridazine derivatives.
- Spectroscopic Analysis:
- NMR: Compare / NMR shifts with predicted values (e.g., δ 1.2–1.6 ppm for 2-methylbutoxy CH groups).
- HRMS: Confirm molecular formula (CHClNO) with <2 ppm mass error.
- X-ray Crystallography: For unambiguous confirmation, use single-crystal X-ray diffraction (e.g., ORTEP-3 software, as in ) to resolve bond lengths and angles .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. For example, the chlorine atom at position 3 is a prime target for substitution due to its electron-withdrawing effect.
- Transition State Analysis: Model reaction pathways (e.g., SNAr mechanism) with solvation effects (PCM model for DMF) to predict activation barriers. highlights similar trifluoromethylpyridazine derivatives undergoing SNAr with amines.
- Validation: Compare predicted vs. experimental outcomes (e.g., regioselectivity in arylations) using kinetic studies (Eyring plots) .
Advanced: What strategies can resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replace 2-methylbutoxy with methoxyethoxy, as in ) and assay against target enzymes/receptors.
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., lipophilicity vs. steric effects). notes agrochemical activity in trifluoromethylpyridazines, suggesting hydrophobicity is critical.
- Orthogonal Assays: Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) to confirm functional activity .
Advanced: How can researchers mitigate byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
- Process Optimization:
- Reagent Stoichiometry: Limit excess alkylating agents to prevent dialkylation (common in pyridazine systems).
- Temperature Gradients: Use gradual heating (e.g., 50°C → 100°C) to control exothermic reactions, as in .
- Byproduct Identification: Employ LC-MS/MS or GC-MS to detect impurities (e.g., dechlorinated products).
- Workup Refinement: Extract aqueous layers multiple times (3× EtOAc, per ) and use brine washes to remove polar byproducts .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( emphasizes this for chlorinated pyridines).
- Ventilation: Use fume hoods during synthesis due to potential release of HCl gas (from dechlorination).
- Waste Disposal: Segregate halogenated waste for professional treatment, as improper disposal risks environmental contamination .
Advanced: How does the 2-methylbutoxy group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity: Calculate logP (e.g., ChemAxon) to predict membrane permeability. The branched alkyl chain increases logP compared to methoxy analogs ( ).
- Solubility: Perform shake-flask assays in PBS/EtOH mixtures. The group may reduce aqueous solubility, necessitating formulation with cyclodextrins or surfactants.
- Conformational Analysis: Use NOESY NMR to assess rotamer preferences of the flexible 2-methylbutoxy chain .
Advanced: What catalytic systems enhance cross-coupling reactions of this compound?
Methodological Answer:
- Palladium Catalysts: Use Pd(dppf)Cl for Suzuki-Miyaura couplings with aryl boronic acids ( references pyridazine boronic acids).
- Ligand Screening: Test bidentate ligands (e.g., XPhos) to stabilize oxidative addition intermediates.
- Microwave Assistance: Reduce reaction times (e.g., 30 min at 120°C) while maintaining yield, as demonstrated in for trifluoromethylpyridazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
